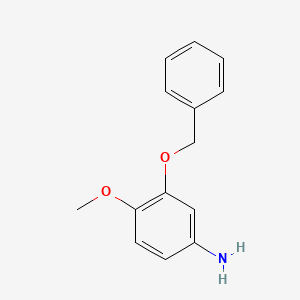

![molecular formula C9H10N2O B3274806 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one CAS No. 61479-36-5](/img/structure/B3274806.png)

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one

Overview

Description

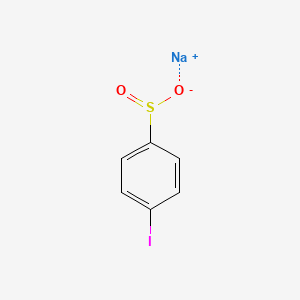

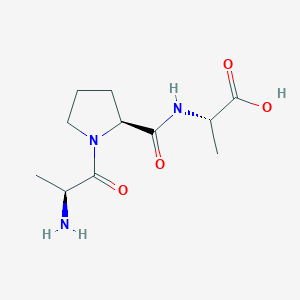

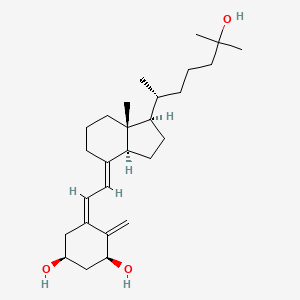

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one is a chemical compound with the molecular formula C9H10N2O . It is a novel chemotype of CCR2 antagonists with nanomolar inhibitory activity .

Synthesis Analysis

The synthesis of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one involves a key step of ring expansion of 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones via a Beckmann rearrangement . An effective and general synthesis method has been established to construct the innovative core structure and derive a compound collection .Molecular Structure Analysis

The molecular structure of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one is characterized by a pyrido[3,2-b]azepin-6-one ring system, which is fully saturated (tetrahydro) at positions 5, 7, 8, and 9 .Scientific Research Applications

- The compound’s structural features suggest potential interactions with central nervous system (CNS) receptors. Researchers have explored its effects on neurotransmitter systems, such as serotonin, dopamine, and GABA receptors. Investigations into its neuroprotective properties and potential use in treating neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) are ongoing .

- 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one derivatives have been studied as orexin receptor antagonists. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite. These compounds may have applications in sleep disorders (e.g., insomnia, narcolepsy) and obesity management .

- Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. Researchers are investigating its mechanisms of action and potential as an anticancer agent. Further exploration is needed to validate its efficacy and safety .

- Some derivatives of this compound have demonstrated antimicrobial activity against bacteria and fungi. Their mode of action and potential applications in developing novel antibiotics warrant further investigation .

- Chemists have developed efficient synthetic routes to access 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one derivatives. These compounds serve as valuable building blocks for designing new drugs. Medicinal chemists explore modifications to enhance bioavailability, selectivity, and pharmacokinetics .

- Given its structural resemblance to other psychoactive compounds, researchers have explored its effects on mood regulation and anxiety. Preclinical studies suggest potential anxiolytic properties, but clinical trials are needed to validate these findings .

Neuropharmacology and CNS Disorders

Orexin Receptor Modulation

Anticancer Potential

Antimicrobial Properties

Synthetic Chemistry and Medicinal Chemistry

Mood Disorders and Anxiety

Mechanism of Action

Target of Action

The primary target of 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one, also known as 3,4-dihydro-1H-pyrido[3,2-b]azepin-2(5H)-one, is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating sleep-wakefulness cycles and feeding behavior.

Mode of Action

This compound acts as an antagonist at the orexin receptor . This means it binds to the receptor and blocks its activation by orexin, a neuropeptide that promotes wakefulness and feeding. By blocking the action of orexin, the compound can help to promote sleep and reduce feeding behavior.

Biochemical Pathways

The action of this compound affects the orexinergic system , which is a key regulator of sleep-wake cycles and feeding behavior. By blocking the activation of orexin receptors, the compound can disrupt the normal functioning of this system, leading to changes in sleep and feeding behavior .

Result of Action

The primary result of the action of this compound is a reduction in wakefulness and feeding behavior. This is due to its antagonistic action at the orexin receptor, which blocks the wake-promoting and feeding-promoting effects of orexin .

Future Directions

The future directions for research on 5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one could involve further exploration of its potential as a CCR2 antagonist , as well as a more detailed investigation into its physical and chemical properties, safety profile, and potential applications in pharmaceutical compositions .

properties

IUPAC Name |

5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-5-1-3-7-8(11-9)4-2-6-10-7/h2,4,6H,1,3,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDNCBMOHMAWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=N2)NC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)